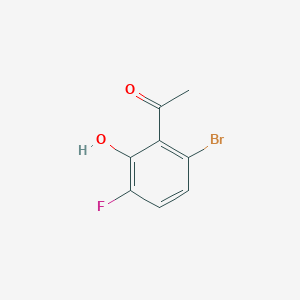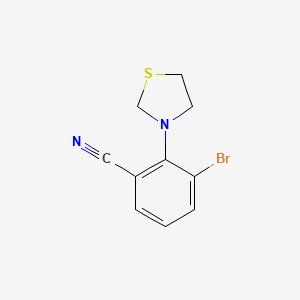
3-Bromo-2-(thiazolidin-3-yl)benzonitrile
描述
3-Bromo-2-(thiazolidin-3-yl)benzonitrile is a heterocyclic organic compound that features a thiazolidine ring fused to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(thiazolidin-3-yl)benzonitrile typically involves the formation of the thiazolidine ring followed by the introduction of the bromine and nitrile groups. One common method involves the reaction of 2-aminobenzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to minimize environmental impact .
化学反应分析
Types of Reactions
3-Bromo-2-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce sulfoxides or sulfones .
科学研究应用
3-Bromo-2-(thiazolidin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 3-Bromo-2-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(Thiazolidin-3-yl)benzonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-2-(thiazolidin-3-yl)benzamide: Contains an amide group instead of a nitrile, affecting its chemical properties and applications.
Uniqueness
3-Bromo-2-(thiazolidin-3-yl)benzonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-2-(1,3-thiazolidin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-3-1-2-8(6-12)10(9)13-4-5-14-7-13/h1-3H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKOESUCMUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406205.png)
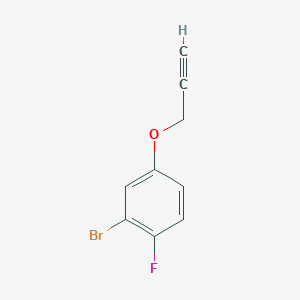

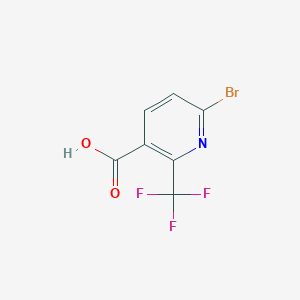
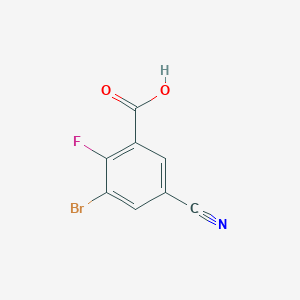
![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)
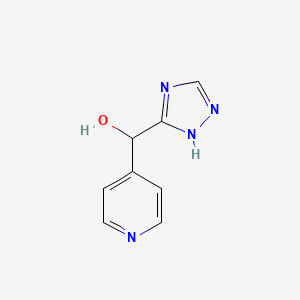
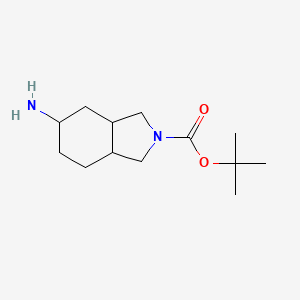
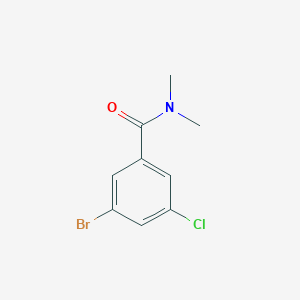
![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)
![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)

